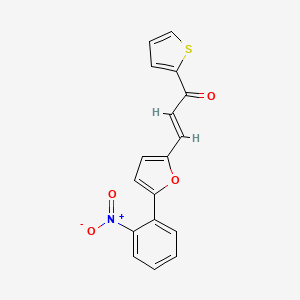
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a compound that has gained significant attention in the scientific community for its unique properties and potential applications. This compound is also known as Curcumin II or Diferuloylmethane, which is a derivative of Curcumin, a natural compound found in turmeric.
Mécanisme D'action
The mechanism of action of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its ability to undergo a photo-induced electron transfer (PET) process. This process results in the formation of a highly fluorescent species that can be detected using fluorescence microscopy. The PET process is initiated by the interaction of this compound with ROS, which induces a change in the electronic structure of the compound, leading to the formation of the fluorescent species.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, it has also been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is its high selectivity and sensitivity for the detection of ROS. It is also relatively easy to synthesize and has a high purity, making it suitable for use in various lab experiments. However, one of the limitations of this compound is its limited stability in aqueous solutions, which can affect its performance in certain experiments.
Orientations Futures
There are several potential future directions for the use of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. One of the most promising areas of research is its use in the development of new diagnostic tools for the detection of ROS-related diseases. This compound could also be used in the development of new therapies for cancer and other diseases that involve oxidative stress. Additionally, further research is needed to optimize the synthesis method and improve the stability of this compound for use in various lab experiments.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various scientific fields. Its high selectivity and sensitivity for the detection of ROS make it a valuable tool for researchers in this field. Additionally, its potential anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapies. Further research is needed to optimize its synthesis method, improve its stability, and explore its potential applications in various lab experiments.
Applications De Recherche Scientifique
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are involved in various physiological and pathological processes, and their detection is crucial for understanding the underlying mechanisms. This compound has been shown to have high selectivity and sensitivity for the detection of ROS, making it a valuable tool for researchers in this field.
Propriétés
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-15(17-6-3-11-23-17)9-7-12-8-10-16(22-12)13-4-1-2-5-14(13)18(20)21/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFFDMEWYWMDL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304677-46-1 | |
| Record name | 3-(5-(2-NITROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




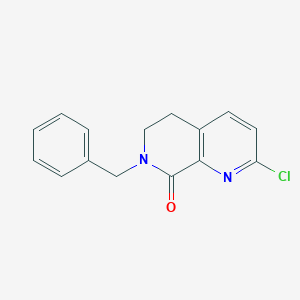

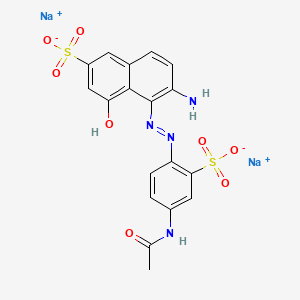


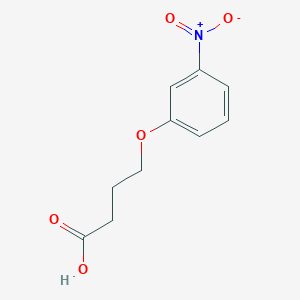
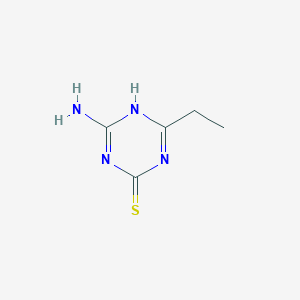
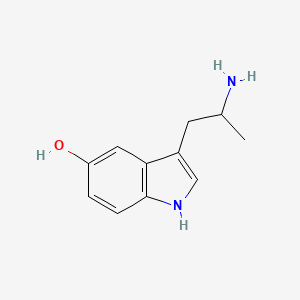
![2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal](/img/structure/B3423473.png)

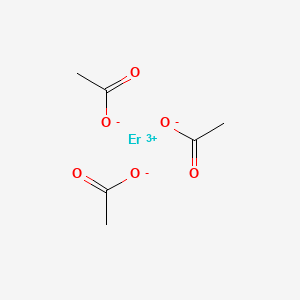
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3423509.png)
